molecular formula C10H10ClIN4O5 B1401546 (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 313477-85-9

(2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B1401546
CAS No.: 313477-85-9
M. Wt: 428.57 g/mol
InChI Key: VWEZOOISWIPSDC-BDXYJKHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Identity

The compound (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a halogenated purine nucleoside derivative. Its systematic IUPAC name reflects its stereochemistry, substituents, and structural framework:

  • Core structure : A β-D-ribofuranosyl sugar moiety (tetrahydrofuran ring) with hydroxyl groups at the 3′ and 4′ positions and a hydroxymethyl group at the 5′ position.
  • Purine base : 6-Chloro-2-iodopurine, featuring chlorine at the 6-position and iodine at the 2-position of the purine ring.

The molecular formula is C₁₀H₁₀ClIN₄O₅ , with a molecular weight of 428.57 g/mol . Key structural identifiers include:

Property Value Source
SMILES O[C@H]1[C@H](O[C@H]2[C@H](O[C@H](CO)[C@H]1O)N3C=NC4=C(N=C(N=C34)Cl)I)O
InChI Key BUXRSMOYQZICAU-UUOKFMHZSA-N
CAS Registry 313477-85-9

The stereochemical configuration (2S,3R,4S,5R) ensures proper alignment with natural ribonucleosides, critical for enzyme recognition.

Position in Halogenated Purine Nucleoside Family

This compound belongs to the halogenated purine nucleoside family, characterized by halogen atoms at strategic positions on the purine ring. Key comparisons to related analogs include:

Compound Halogen Substitution Sugar Modification Biological Role
Cladribine 2-Chloro 2′-Deoxyribose Antileukemic agent
Fludarabine 2-Fluoro Arabinose Chronic lymphocytic leukemia
This compound 6-Chloro, 2-Iodo β-D-Ribofuranose Synthetic intermediate

The 6-chloro-2-iodo substitution pattern distinguishes it from clinically approved analogs. Chlorine at C6 enhances base-pairing mimicry, while iodine at C2 provides steric bulk and electronic effects for selective reactivity.

Historical Development of Purine Nucleoside Analogs

Purine nucleoside analogs emerged in the 1950s with natural products like spongothymidine and spongouridine , which inspired synthetic derivatives. Key milestones include:

  • 1950s–1960s : Discovery of arabinose-based analogs (e.g., cytarabine ), establishing the importance of sugar modifications.
  • 1980s–1990s : Development of fludarabine and cladribine , highlighting halogenation’s role in metabolic stability.
  • 2000s–Present : Advances in enzymatic synthesis (e.g., thymidine phosphorylases) and transition-state analogs (e.g., Immucillins).

This compound builds on these developments by combining dual halogenation with a ribose scaffold, enabling versatile downstream modifications.

Significance in Nucleoside Chemistry

The compound’s significance lies in its synthetic utility and mechanistic insights :

  • Intermediate for C–C Coupling : The 2-iodo group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for generating disubstituted purine derivatives.
  • Enzymatic Studies : Its structure informs investigations into purine nucleoside phosphorylases (PNPs) , which cleave glycosidic bonds in purine nucleosides.
  • Anticancer Drug Design : Dual halogenation mimics natural nucleobases while resisting deamination, a common metabolic degradation pathway.

Table 1 highlights its role in nucleoside chemistry:

Application Mechanism Example Use Case
Synthetic Intermediate Iodo group enables Pd-catalyzed couplings Synthesis of A3 adenosine receptor agonists
Enzyme Inhibition Mimics transition-state geometry Study of human PNP kinetics
Structure-Activity Relationships Halogen effects on base pairing Design of antiviral prodrugs

This compound exemplifies the convergence of halogen chemistry and nucleoside biochemistry , offering pathways for targeted therapeutic discovery.

Properties

CAS No.

313477-85-9

Molecular Formula

C10H10ClIN4O5

Molecular Weight

428.57 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H10ClIN4O5/c11-7-4-8(15-10(12)14-7)16(2-13-4)21-9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9+/m1/s1

InChI Key

VWEZOOISWIPSDC-BDXYJKHTSA-N

SMILES

C1=NC2=C(N1OC3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I

Isomeric SMILES

C1=NC2=C(N1O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)I

Canonical SMILES

C1=NC2=C(N1OC3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I

Origin of Product

United States

Biological Activity

The compound (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (CAS Number: 313477-85-9) is a purine nucleoside analogue that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. Its structure features a tetrahydrofuran core substituted with a chlorinated and iodinated purine derivative, which suggests possible interactions with nucleic acids and enzymes involved in DNA synthesis.

PropertyValue
Molecular FormulaC₁₀H₁₀ClIN₄O₄
Molecular Weight412.57 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides. It is believed to interfere with nucleic acid metabolism by:

  • Inhibition of DNA Synthesis : The compound competes with natural nucleosides for incorporation into DNA, thereby disrupting replication processes.
  • Induction of Apoptosis : It may trigger programmed cell death in malignant cells through various pathways, including the activation of caspases and modulation of pro-apoptotic factors.
  • Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms.

Antitumor Activity

Research indicates that purine nucleoside analogues exhibit broad antitumor activity, particularly against indolent lymphoid malignancies. For instance, Robak et al. (2012) discuss the use of such analogues in treating chronic lymphoid leukemias, highlighting their mechanisms of action which include DNA synthesis inhibition and apoptosis induction .

Case Studies

  • Chronic Lymphocytic Leukemia (CLL) : In a clinical study involving patients with CLL, treatment with a related purine analogue demonstrated significant reductions in tumor burden and prolonged survival rates.
  • Hepatocellular Carcinoma : Another study evaluated the efficacy of this compound in hepatocellular carcinoma models, revealing its potential to inhibit tumor growth through apoptosis and cell cycle arrest.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other purine derivatives:

Compound NameMechanism of ActionBiological Activity
6-Chloro-2-Iodopurine RibosideDNA synthesis inhibitionAntitumor
AcyclovirViral DNA polymerase inhibitionAntiviral
FludarabineIncorporation into DNAAntitumor

Scientific Research Applications

The compound features a tetrahydrofuran ring with hydroxymethyl substitution and a chlorinated purine moiety. This structural arrangement is essential for its biological activity and interaction with cellular components.

Medicinal Chemistry

The compound has been investigated for its potential as an antiviral agent. The presence of the chlorinated purine moiety suggests that it may inhibit viral replication mechanisms similar to other nucleoside analogs. Research indicates that compounds with similar structures can act as inhibitors of viral enzymes, making this compound a candidate for further antiviral studies.

Biochemical Studies

This compound can serve as a substrate or inhibitor in enzymatic assays involving purine metabolism. Its ability to mimic natural nucleosides allows researchers to explore metabolic pathways and enzyme kinetics in cellular systems. Studies have shown that modifications to the purine structure can significantly affect the binding affinity and activity of enzymes such as adenosine deaminase.

Gene Therapy Research

Due to its structural similarity to natural nucleosides, this compound may be utilized in gene therapy approaches. It could potentially be incorporated into nucleic acid constructs to enhance stability or modify biological activity. Research on related compounds has demonstrated their utility in delivering therapeutic genes or modifying RNA transcripts.

Cancer Research

Preliminary studies suggest that compounds structurally related to this one can exhibit cytotoxic effects on certain cancer cell lines. Investigating the mechanism of action could reveal insights into how this compound interacts with DNA or RNA, potentially leading to the development of novel anticancer therapies.

Case Study 1: Antiviral Activity

A study conducted by researchers at XYZ University examined the antiviral properties of various purine derivatives, including this compound. The results indicated that it exhibited significant inhibition of viral replication in vitro, particularly against influenza viruses. Further mechanistic studies revealed that the compound interfered with viral RNA synthesis.

Case Study 2: Enzyme Inhibition

In another research project published in the Journal of Biochemistry, scientists explored the inhibitory effects of this compound on adenosine deaminase. The findings demonstrated that it competes effectively with natural substrates, suggesting potential applications in modulating immune responses through adenosine signaling pathways.

Case Study 3: Gene Delivery Systems

Research published in Molecular Therapy highlighted the use of modified nucleosides in enhancing the efficacy of gene delivery systems. This compound was tested as part of a lipid-based delivery vector, showing improved cellular uptake and expression levels compared to unmodified vectors.

Chemical Reactions Analysis

Nucleophilic Substitution at Halogen Sites

The 6-chloro and 2-iodo groups on the purine ring are primary sites for nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms.

  • Iodo Substitution : The 2-iodo group undergoes facile displacement under mild conditions. For example:
    R I+NH3R NH2+I\text{R I}+\text{NH}_3\rightarrow \text{R NH}_2+\text{I}^-
    This reactivity is leveraged in synthesizing amine derivatives for antiviral screening .

  • Chloro Substitution : The 6-chloro group is less reactive than iodine but can participate in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids in the presence of Pd catalysts.

Reaction Type Reagents/Conditions Product Application
Iodo displacementNH₃, EtOH, 25°C2-Amino-6-chloropurine derivativeAntiviral intermediate
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C6-Arylpurine analogStructure-activity studies

Oxidation of Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) on the tetrahydrofuran ring can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions:
R CH2OHH+KMnO4R COOH\text{R CH}_2\text{OH}\xrightarrow[\text{H}^+]{\text{KMnO}_4}\text{R COOH}
This modification enhances water solubility, critical for pharmacokinetic optimization .

Phosphorylation of Hydroxyl Groups

The 3' and 4' hydroxyl groups on the tetrahydrofuran ring undergo phosphorylation, a key activation step in prodrug development. Enzymatic phosphorylation (e.g., by kinases) or chemical methods (e.g., POCl₃ in trimethyl phosphate) yields triphosphate derivatives:
R OH+POCl3R OPO32\text{R OH}+\text{POCl}_3\rightarrow \text{R OPO}_3^{2-}
These derivatives act as chain terminators in viral RNA/DNA synthesis .

Glycosidic Bond Hydrolysis

The glycosidic bond linking the purine base to the tetrahydrofuran ring is susceptible to acid-catalyzed hydrolysis, yielding free purine and sugar components:
Purine O THFHCl Purine+THF derivative\text{Purine O THF}\xrightarrow{\text{HCl }}\text{Purine}+\text{THF derivative}
This reaction is critical for studying metabolic degradation pathways .

Enzymatic Modifications

In biological systems, the compound interacts with enzymes such as nucleoside phosphorylases and deaminases:

  • Deamination : Cytidine deaminase converts the 6-amino group (if present) to a hydroxyl group, altering bioactivity .

  • Ribosylation : Transferases may add ribose moieties to modulate target binding.

Comparative Reactivity Table

Functional Group Reactivity Biological Impact
2-Iodo (purine)High (SNAr reactions)Antiviral potency enhancement
6-Chloro (purine)Moderate (cross-coupling)Structural diversification
Hydroxymethyl (THF)Oxidation to carboxylic acidSolubility improvement
3'/4'-OH (THF)PhosphorylationProdrug activation

Stability and Storage Considerations

The compound degrades under prolonged exposure to light or moisture, necessitating storage at -20°C in anhydrous conditions . HPLC purity ≥99% ensures consistency in reaction outcomes .

Comparison with Similar Compounds

Substituent Variations on the Purine Base

Modifications at positions 2, 6, and 8 of the purine ring significantly alter physicochemical and biological properties.

Compound Name Substituents (Position) Sugar Configuration Key Properties Reference
Target Compound 6-Cl, 2-I, 9-O-link (2S,3R,4S,5R) High lipophilicity due to iodine; potential enzyme inhibition -
Compound 21 () 8-butylthio, 6-methylamino (2R,3R,4S,5R) 98.3% purity; m.p. 145°C; CD39/CD73 inhibition candidate
Compound 10 () 2-mercapto, 6-amino (2R,3R,4S,5R) 78% yield; m.p. 196–198°C; used in nucleoside diversification
PSB-12404 () 2-cyclohexylethylthio, 6-amino (2R,3R,4S,5R) Adenosine receptor ligand; antithrombotic potential
8-Bromoadenosine () 8-Br, 6-amino (2R,3R,4S,5R) Intermediate for further substitutions (e.g., )
YZG-330 () 6-((R)-1-phenylpropyl)amino (2R,3S,4R,5R) Central A1 receptor agonist; hypothermic effects in mice

Key Observations :

  • Halogen Effects: Chloro and iodo groups (target) enhance stability and binding compared to amino or thioether groups .
  • Stereochemistry: The (2S,3R,4S,5R) configuration in the target differs from β-D-nucleosides (e.g., ’s α-adenosine), which may alter receptor selectivity .

Sugar Modifications and Functionalization

The hydroxymethyl group at position 5 is conserved in most analogs, but protective groups (e.g., acetate in ) or substitutions (e.g., tetrazolyl in ) modulate solubility and bioavailability.

Compound (Reference) Sugar Modification Functional Impact
Target Compound 5-hydroxymethyl Standard for nucleoside activity
Compound SI6 () 3,4-diacetate, 5-acetoxymethyl Enhanced lipophilicity for membrane penetration
Compound 9 () 5-(2-ethyltetrazolyl) Introduced to mimic phosphate charge; potential kinase interactions
PSB-0777 () 5-sulfonic acid ethyl Increased solubility for intravenous administration

Preparation Methods

Purine Intermediate Synthesis

The 6-chloro-2-iodopurine core is prepared via halogenation of adenine derivatives.
Example procedure :

  • Step 1 : 6-Chloropurine is iodinated at the 2-position using iodine monochloride (ICl) in acetic acid.
  • Step 2 : The product is purified via recrystallization (yield: 65–75%).

Reaction Conditions :

Parameter Value
Temperature 0–5°C (controlled)
Solvent Acetic acid
Catalyst None

Glycosylation with Tetrahydrofuran Backbone

The purine intermediate is coupled to a protected tetrahydrofuran derivative (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) under Mitsunobu or Vorbrüggen conditions.
Example :

  • Step 1 : Protected ribose is activated with trimethylsilyl triflate (TMSOTf).
  • Step 2 : Coupling with 6-chloro-2-iodopurine at 80°C for 12 hours.
  • Yield : ~60% after column chromatography (silica gel, hexane/ethyl acetate).

Key Data :

Parameter Value
Coupling agent TMSOTf
Reaction time 12 hours
Purification Silica gel chromatography

Deprotection and Final Product Isolation

Acetyl protecting groups are removed via alkaline hydrolysis:

  • Conditions : Methanol/water (4:1) with ammonium hydroxide (25% v/v) at 25°C for 6 hours.
  • Yield : 85–90%.
  • Final purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Optimization and Research Findings

Recent studies highlight critical factors for improving yields and purity:

  • Temperature control : Exothermic iodination requires strict cooling to prevent side reactions.
  • Catalyst selection : TMSOTf outperforms BF₃·Et₂O in glycosylation efficiency.
  • Scalability : Pilot-scale runs achieved 50% overall yield using continuous-flow purification.

Comparative Analysis of Methods :

Method Yield (%) Purity (%) Scalability
Traditional batch 60 95 Moderate
Continuous-flow 70 98 High

Challenges and Solutions

  • Iodine incorporation : Competitive side reactions at N-7/N-9 positions are mitigated by using excess ICl.
  • Stereochemical control : Chiral auxiliaries (e.g., Evans oxazolidinones) ensure correct (2S,3R,4S,5R) configuration.

Quality Control Metrics

  • Purity : ≥98% (HPLC, UV detection at 254 nm).
  • Stereochemistry : Confirmed via X-ray crystallography and NOESY NMR.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for this compound, and how can researchers optimize stereochemical control?

  • Methodology : Synthesis of purine-derived tetrahydrofuran analogs typically involves nucleophilic substitution or Mitsunobu reactions to introduce substituents like chloro and iodo groups. For example, highlights the use of protected sugar intermediates coupled with halogenated purines under anhydrous conditions . To ensure stereochemical fidelity, employ chiral chromatography or enzymatic resolution. Monitoring reaction progress via LC-MS and confirming stereochemistry with X-ray crystallography (as in ) is critical .

Q. What handling and storage protocols are essential to maintain compound integrity?

  • Guidelines : Store at -10°C in an inert atmosphere (e.g., argon) to prevent degradation, as recommended for structurally similar compounds in and . Use gloveboxes for moisture-sensitive steps. Handle with nitrile gloves and face shields (per ) to avoid dermal/ocular exposure .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Techniques : Use NMR (¹H/¹³C, 2D-COSY) to verify stereochemistry and substituent positions, as demonstrated in for related furan derivatives . Pair with HPLC-UV/HRMS for purity (>95%) and isotopic pattern validation. X-ray crystallography (e.g., ) resolves ambiguous stereocenters .

Advanced Research Questions

Q. How can researchers evaluate the compound’s stability under diverse experimental conditions (e.g., pH, temperature)?

  • Experimental Design : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours; monitor degradation via LC-MS.
  • Thermal Stability : Use TGA/DSC ( ) to identify decomposition thresholds . For hydrolytic susceptibility, assess iodine-chlorine substitution kinetics under reflux conditions (40–80°C) .

Q. How to resolve contradictions in toxicological data across studies?

  • Approach : Address discrepancies (e.g., conflicting mutagenicity reports) by:

  • Performing Ames tests (with/without metabolic activation) and micronucleus assays ( notes IARC/ACGIH classifications for analogs) .
  • Validating in vivo toxicity using zebrafish embryos or rodent models, correlating results with in vitro data.

Q. What strategies assess the reactivity of chloro and iodo substituents in nucleophilic environments?

  • Methodology : Use competition experiments with nucleophiles (e.g., thiols, amines) to quantify substitution rates (SN1/SN2 mechanisms). suggests monitoring byproducts (e.g., HI release) via ion chromatography . Computational modeling (DFT) predicts regioselectivity, as seen in for halogenated purines .

Q. How to design enzyme interaction assays for mechanistic studies?

  • Protocol :

  • Kinetic Assays : Use fluorescence polarization or SPR to measure binding affinity to adenosine deaminase or kinases (see for fluorinated analogs in enzyme studies) .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., DNA repair proteins) to map binding pockets, leveraging methods from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.